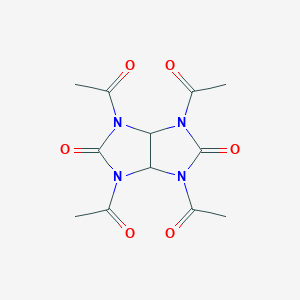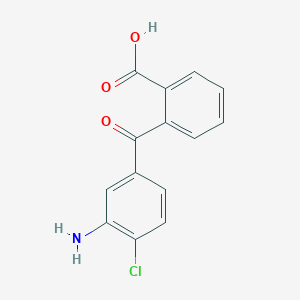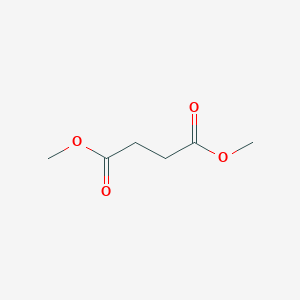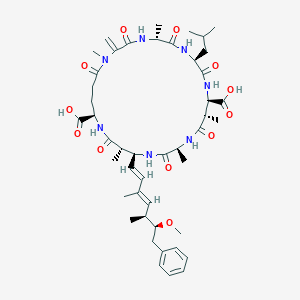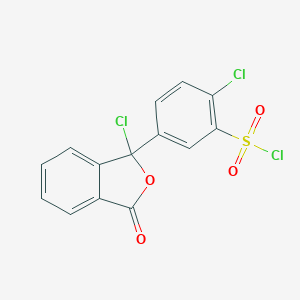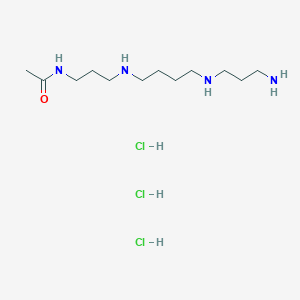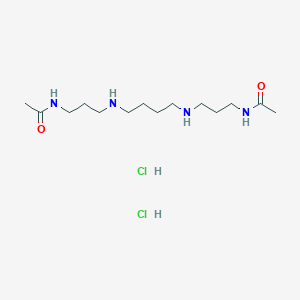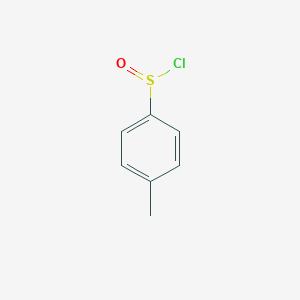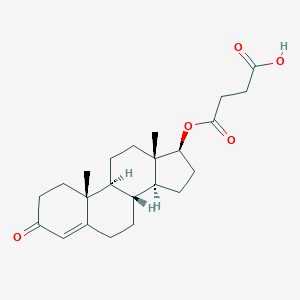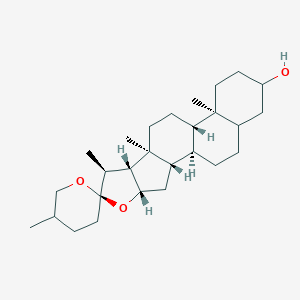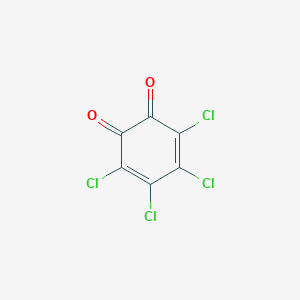![molecular formula C10H13N B031075 2,3,4,5-tétrahydro-1H-benzo[b]azépine CAS No. 1701-57-1](/img/structure/B31075.png)
2,3,4,5-tétrahydro-1H-benzo[b]azépine
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that features a seven-membered ring containing one nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-benzo[b]azepine has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a quinoline derivative that has been shown to be an agonist of the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
As an agonist of the 5HT2C receptor, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine binds to these receptors and activates them, leading to a series of intracellular events . .
Biochemical Pathways
The activation of the 5HT2C receptor can affect various biochemical pathways. For instance, it has been shown to inhibit histone H3 phosphorylation . This could potentially affect gene expression and other cellular processes.
Result of Action
Analyse Biochimique
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[b]azepine has been shown to be an agonist of the 5HT2C receptor It interacts with this receptor, leading to a series of biochemical reactions
Cellular Effects
It has been shown to have minimal activity in vivo
Molecular Mechanism
It has been shown to inhibit histone H3 phosphorylation , which could potentially lead to changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be achieved through various methods. One common approach involves the Dieckmann condensation to prepare 1H-benzo[b]azepin-5-ones, followed by reductive amination of the ketone . Other methods include the Beckmann rearrangement, the Mitsunobu reaction, reductive ring opening of aza-bridged azepines, and ring-closing metathesis .
Industrial Production Methods
Industrial production methods for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzazepine: Contains a benzene ring fused to an azepine ring at the 1-position.
2-Benzazepine: Contains a benzene ring fused to an azepine ring at the 2-position.
3-Benzazepine: Contains a benzene ring fused to an azepine ring at the 3-position.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is unique due to its specific structural configuration and its ability to act as an agonist of the 5HT2C receptor. This distinguishes it from other benzazepine derivatives, which may have different receptor affinities and biological activities .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBVNYACSSGXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341888 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-57-1 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
